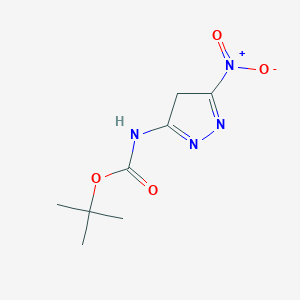
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate
Description
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a nitro group, and a carbamate group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N4O4 |
|---|---|
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
tert-butyl N-(5-nitro-4H-pyrazol-3-yl)carbamate |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)9-5-4-6(11-10-5)12(14)15/h4H2,1-3H3,(H,9,10,13) |
Clé InChI |
RCLWQPSOWNOKJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN=C(C1)[N+](=O)[O-] |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate typically involves a multi-step process. One common method is the condensation of 3-aminopyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-amino-4H-pyrazol-3-YL)carbamate.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (5-amino-4H-pyrazol-3-YL)carbamate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl (5-chloro-4H-pyrazol-3-YL)carbamate: Similar structure but with a chloro group instead of a nitro group.
Tert-butyl (5-methyl-4H-pyrazol-3-YL)carbamate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making it a valuable compound for studying redox biology and developing redox-active drugs. Additionally, the combination of the nitro group with the carbamate and pyrazole moieties provides a versatile scaffold for the design of novel compounds with diverse applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


